The primary application of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in asymmetric catalysis. Its Brønsted acidity allows it to activate various reaction partners, while its chiral backbone steers the reaction towards the formation of one enantiomer over the other. This catalyst has been particularly successful in reactions like:
These are just a few examples, and the MacMillan TiPSY catalyst finds application in a broad range of asymmetric reactions across organic chemistry.
The development of new and improved catalysts is an ongoing area of research in organic chemistry. (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate serves as a valuable starting point for researchers due to its effectiveness. Studies focus on:
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate is a chiral organophosphorus compound with the molecular formula and a molar mass of approximately 865.08 g/mol. It is characterized by its white to light-yellow powder appearance and has a melting point range of 329-335 °C . The compound features a complex structure that includes two triphenylsilyl groups attached to a binaphthyl moiety, making it an important ligand in asymmetric catalysis.
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate serves as an effective catalyst in various organic reactions. Notably, it is utilized in:
Synthesis of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate can be achieved through several methods:
(R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate finds applications in:
Several compounds share structural similarities with (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate. Below is a comparison highlighting its uniqueness:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
(S)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate | Enantiomeric form; different optical activity | |
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate | Lacks triphenylsilyl groups; simpler structure | |
(R)-(+)-3,3-Bis(triphenylsilyl)binaphthyl phosphate | Different chirality; used for different catalytic applications |
The uniqueness of (R)-(-)-3,3'-Bis(triphenylsilyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate lies in its specific chiral configuration and its effectiveness as an organocatalyst for asymmetric synthesis compared to other similar compounds.
Irritant